molecular formula C19H20ClF3N2O2 B1429145 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride

Numéro de catalogue: B1429145
Poids moléculaire: 400.8 g/mol
Clé InChI: QHSRBONTAYCFCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride is a bicyclic diazabicyclo derivative featuring a methanone group linked to a 2-furanyl moiety substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. The compound’s synthesis involves Suzuki-Miyaura coupling of methyl-5-bromo-2-furoate with 3-(trifluoromethyl)phenylboronic acid, followed by functionalization of the diazabicyclo[3.2.2]nonane core. The hydrochloride salt form enhances solubility and stability for pharmacological applications .

Propriétés

IUPAC Name

1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23;/h1-5,12,15H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSRBONTAYCFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Nucleophilic Substitution Reaction

  • The 1,4-diazabicyclo[3.2.2]nonane is reacted with a halogenated furan derivative (e.g., 3-bromo-5-(3-trifluoromethylphenyl)furan) in the presence of a strong base such as cesium carbonate or triethylamine.
  • The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions for extended periods (e.g., 20 hours).
  • The product is isolated by extraction, drying, and chromatographic purification.
  • The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as acetone.

Palladium-Catalyzed Buchwald Coupling

  • An alternative method employs palladium-catalyzed cross-coupling between the bicyclic amine and a suitable aryl or heteroaryl halide.
  • Catalysts such as palladium acetate or tris(dibenzylideneacetone)dipalladium(0) are used in combination with ligands like triphenylphosphine or 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl.
  • Bases such as sodium tert-butoxide or cesium carbonate facilitate the reaction.
  • This method offers milder conditions and can improve yields and selectivity.

Cyclization and Final Steps

In some synthetic routes, the coupling step yields an intermediate which undergoes cyclization in the presence of hydroxylamine or other reagents to form the final oxadiazole or related heterocyclic system fused to the bicyclic amine. This step is critical for establishing the correct heterocyclic framework of the target compound.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as alumina or silica gel column chromatography.
  • The hydrochloride salt is crystallized from solvents like acetone with added hydrochloric acid.
  • Characterization includes elemental microanalysis, IR, NMR spectroscopy, and in some cases, X-ray diffraction to confirm the structure.

Summary Table of Representative Preparation Conditions

Step Reagents/Conditions Solvent Temp/Time Yield/Notes
Diazabicyclononane synthesis Literature methods (J. Med. Chem., 1993) Various Various Commercially available or synthesized
Furan intermediate synthesis Functionalization with 3-(trifluoromethyl)phenyl Various Various Precursor for coupling
Nucleophilic substitution 1,4-diazabicyclo[3.2.2]nonane + halogenated furan + Cs2CO3 or Et3N THF Reflux, 20 h Moderate to good yield
Buchwald coupling Pd catalyst + ligand + base Toluene/THF 80-110 °C, several hours Improved selectivity and yield
Cyclization Hydroxylamine hydrochloride Ethanol/Acetic acid Reflux, 1 h Formation of heterocyclic ring
Salt formation HCl in acetone Acetone Room temp Crystallization of hydrochloride salt

Research Findings and Notes

  • The nucleophilic substitution method is straightforward but may require long reaction times and careful control of conditions to avoid side reactions.
  • The palladium-catalyzed Buchwald coupling provides a versatile and efficient route, especially for complex substituted derivatives.
  • The hydrochloride salt form improves compound stability and facilitates handling in pharmaceutical applications.
  • Analytical data including melting points, IR, and NMR spectra confirm the successful synthesis and purity of the product.
  • Variations in substituents on the phenyl or furan rings can be accommodated by modifying the coupling partners, allowing for structure-activity relationship studies.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

NS 6740 a plusieurs applications de recherche scientifique, notamment dans les domaines des neurosciences et de la pharmacologie. Il est utilisé pour étudier le rôle du récepteur nicotinique de l'acétylcholine alpha-7 dans divers processus physiologiques et pathologiques. Le composé a montré un potentiel dans le traitement des troubles neurologiques, des maladies inflammatoires et de la douleur chronique. Sa capacité à moduler l'activité du récepteur sans activation directe en fait un outil précieux pour explorer des approches thérapeutiques ciblant le récepteur alpha-7.

Mécanisme d'action

NS 6740 exerce ses effets en se liant au récepteur nicotinique de l'acétylcholine alpha-7 et en le stabilisant dans un état de désensibilisation. Cette liaison se produit au site de liaison de l'agoniste orthostérique, le résidu S36 jouant un rôle crucial dans l'interaction. Le récepteur désensibilisé peut être réactivé par des modulateurs allostériques positifs, conduisant à des courants transitoires. Ce mécanisme permet à NS 6740 de moduler l'activité du récepteur sans provoquer une ouverture continue du canal ionique.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of C20H19F3N2OC_{20}H_{19}F_3N_2O and a molecular weight of approximately 400.8 g/mol . Its structure features a bicyclic framework that is significant for its interaction with biological targets.

Cholinergic Modulation

Research indicates that derivatives of 1,4-diazabicyclo[3.2.2]nonane, including the hydrochloride variant, act as cholinergic ligands at nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to modulate both cholinergic and monoamine receptors, making them potential candidates for treating various neurological disorders .

  • Targeted Diseases:
    • Alzheimer's disease
    • Vascular dementia
    • Cognitive impairments related to alcoholism
    • Other neurodegenerative disorders

The modulation of nAChRs is particularly relevant in conditions characterized by cholinergic deficiencies, such as senile dementia and cognitive decline.

Pain Management and Inflammation

The compound's ability to influence smooth muscle contraction suggests its potential utility in managing pain and inflammatory conditions. By acting on both the central and peripheral nervous systems, it may provide relief from symptoms associated with various inflammatory diseases .

Diagnostic Tools

Beyond therapeutic applications, the compound may serve as a diagnostic tool in neuroimaging. Its properties allow for in vivo receptor imaging, which can aid in understanding the dynamics of cholinergic systems within the brain .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Alzheimer's Disease:
    A clinical trial involving nAChR modulators demonstrated improvements in cognitive function among patients with Alzheimer's disease, highlighting the importance of cholinergic signaling in memory and cognition.
  • Pain Relief Trials:
    Clinical evaluations have shown that compounds targeting nAChRs can significantly reduce pain perception in patients suffering from chronic pain conditions, suggesting a promising avenue for pain management therapies.

Comparative Analysis of Related Compounds

To understand the unique properties of 1,4-diazabicyclo[3.2.2]non-4-yl derivatives, a comparison with other known cholinergic agents can be beneficial:

Compound NameMechanism of ActionTarget ReceptorsPotential Applications
1,4-Diazabicyclo[3.2.2]non-4-yl derivativenAChR modulationnAChR, monoamine receptorsAlzheimer’s treatment, pain relief
DonepezilAcetylcholinesterase inhibitormAChRAlzheimer’s treatment
GalantamineAllosteric modulatornAChRCognitive enhancement

Mécanisme D'action

NS 6740 exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor and stabilizing it in a desensitized state. This binding occurs at the orthosteric agonist binding site, with the residue S36 playing a crucial role in the interaction . The desensitized receptor can be reactivated by positive allosteric modulators, leading to transient currents. This mechanism allows NS 6740 to modulate receptor activity without causing continuous ion channel opening .

Comparaison Avec Des Composés Similaires

Key Differences :

Substituent Effects :

  • The trifluoromethyl group in the target compound enhances electron-withdrawing properties and hydrophobicity compared to MCP12’s methyl group or MCP4’s unsubstituted phenyl.
  • MCP9 is an iodide salt, whereas the target compound is a hydrochloride, affecting solubility and ionic interactions .

Synthetic Yields :
All MCP derivatives exhibit comparable synthetic yields (~50%), suggesting similar reactivity in Suzuki-Miyaura couplings .

Comparison with Non-Diazabicyclo Methanones

describes (2,6-dimethoxyphenyl)(furan-2-yl)methanone (17b), a structurally distinct methanone with a dimethoxyphenyl group instead of the diazabicyclo core.

Key Contrasts :

Molecular Weight and Physical Properties :

  • Compound 17b (MW 232 g/mol) is lighter than the target compound (estimated MW ~450 g/mol due to the diazabicyclo and trifluoromethyl groups).
  • 17b is a light yellow solid (mp 64–66°C), whereas the target compound’s hydrochloride salt likely has higher thermal stability .

Spectral Data :

  • The target compound’s ¹H-NMR would show signals for the diazabicyclo protons (absent in 17b) and the trifluoromethyl group’s deshielding effects.
  • 17b’s ESI-MS ([M+H]+ at m/z 233) contrasts with the target compound’s higher mass .

Data Tables

Table 1. Structural and Physical Comparison of Diazabicyclo Derivatives

Compound Substituent (R) Salt Form Molecular Weight (g/mol) Yield (%) Key Spectral Features
Target Compound 3-(Trifluoromethyl)phenyl Hydrochloride ~450* ~50 ¹H-NMR: Diazabicyclo protons, CF₃ resonance
MCP4 Phenyl None ~380* ~50 ¹H-NMR: Aromatic protons (7.0–7.5 ppm)
MCP9 3-(Trifluoromethyl)phenyl Iodide ~550* ~50 ESI-MS: [M-I]+ ion expected
MCP12 3-Methylphenyl None ~350* ~50 ¹H-NMR: Methyl resonance (~2.3 ppm)

Table 2. Comparison with Non-Diazabicyclo Methanones

Compound Core Structure Substituent Molecular Weight (g/mol) Melting Point (°C) ESI-MS ([M+H]+)
Target Compound Diazabicyclo[3.2.2] 3-(Trifluoromethyl)phenyl ~450* N/A N/A
17b Dimethoxyphenyl Furan-2-yl 232 64–66 233

Research Findings and Implications

  • Salt Form Impact : The hydrochloride salt improves aqueous solubility over MCP9’s iodide, which may correlate with better bioavailability .
  • Synthetic Challenges : All MCP derivatives share moderate yields (~50%), indicating limitations in Suzuki-Miyaura coupling efficiency for bulky substrates .

Activité Biologique

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride, a bicyclic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial efficacy, anti-inflammatory effects, and cytotoxicity.

Chemical Structure and Properties

  • Molecular Formula : C19H19F3N2O2
  • Molecular Weight : 364.36 g/mol
  • CAS Number : 753500-02-6
  • IUPAC Name : 1,4-Diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone hydrochloride

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to 1,4-Diazabicyclo[3.2.2]non-4-yl derivatives against various bacterial strains. In particular, compounds with trifluoromethyl groups have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (μM)Bactericidal/Bacteriostatic
Compound 1025.9Bactericidal
Compound 1112.9Bacteriostatic

The minimum inhibitory concentrations (MICs) indicate that compound 10 is effective against both S. aureus and MRSA isolates, suggesting a broad-spectrum antibacterial activity .

Anti-inflammatory Potential

In vitro assays have demonstrated that the compound can modulate inflammatory responses by inhibiting the activation of NF-κB, a key transcription factor in inflammatory processes. The following table summarizes the anti-inflammatory effects:

CompoundNF-κB Activity (%)IC50 (μM)
Compound 10-9% (decrease)>20
Compound 11+10% (increase)6.5

The results suggest that specific substitutions on the phenyl ring significantly affect the anti-inflammatory potential of these compounds .

Cytotoxicity Studies

Cytotoxicity was assessed using MTT assays to determine the viability of various cell lines after exposure to different concentrations of the compound.

Cell LineIC50 (μM)
HeLa cells>20
MCF-7 cells>20

These findings indicate that the compound does not exhibit significant cytotoxicity at concentrations below 20 μM, which is crucial for its therapeutic potential .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study investigated various derivatives of bicyclic compounds for their antimicrobial properties against clinical isolates of MRSA. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
  • Anti-inflammatory Mechanisms :
    Research has shown that bicyclic compounds can inhibit NF-κB activation by interfering with its nuclear translocation or DNA binding capabilities. This mechanism was observed in several analogs of the target compound, suggesting a pathway for therapeutic applications in inflammatory diseases .
  • Pharmacokinetic Properties :
    In silico studies have provided insights into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of similar compounds, indicating favorable properties for drug development .

Q & A

Basic: What is the primary biological target of this compound, and how is its binding affinity experimentally validated?

Answer:
The compound is a high-affinity ligand for the α7 nicotinic acetylcholine receptor (α7 nAChR), a target implicated in cognitive and analgesic pathways . Binding affinity is typically validated using competitive radioligand assays (e.g., [³H]-MLA displacement) with reported nanomolar Ki values. Functional activity is confirmed via electrophysiological recordings in oocyte or cell-based systems to measure ion channel activation or desensitization . For example, NS6740 (this compound) exhibits "silent agonism," where it binds without inducing significant ion flux, assessed using two-electrode voltage clamp in Xenopus oocytes .

Basic: What synthetic strategies are employed to prepare this compound, and how are intermediates characterized?

Answer:
The synthesis involves coupling a diazabicyclononane core with a substituted furanyl ketone moiety. A general method includes:

Core Synthesis : Diazabicyclononane derivatives are prepared via [3+2] cycloaddition or ring-closing metathesis.

Ketone Formation : The furanyl ketone is synthesized by Friedel-Crafts acylation of 3-(trifluoromethyl)phenyl-substituted furan using AlCl₃ catalysis .

Coupling : The diazabicyclononane amine is reacted with the activated ketone (e.g., acid chloride) under basic conditions .
Intermediates are characterized via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis. For example, details analogous methanone syntheses using thionyl chloride for acid chloride formation .

Advanced: How does the compound’s functional selectivity at α7 nAChRs influence experimental design for cognitive or analgesic studies?

Answer:
As a "silent agonist," NS6740 stabilizes non-conducting conformations of α7 nAChRs, requiring careful differentiation between binding and activation. Methodological considerations include:

  • In Vitro : Use of positive allosteric modulators (e.g., PNU-120596) to unmask silent agonism in electrophysiology .
  • In Vivo : Behavioral assays (e.g., rodent fear conditioning or inflammatory pain models) paired with receptor occupancy studies to correlate pharmacokinetics with efficacy .
    Contrasts with conventional agonists (e.g., nicotine) necessitate orthogonal validation, such as β-arrestin recruitment assays to probe biased signaling .

Advanced: What methodologies are used to assess CNS penetration, and how do physicochemical properties impact this?

Answer:
CNS penetration is evaluated via:

  • LogP/D Analysis : Calculated partition coefficients (e.g., ClogP) to predict blood-brain barrier (BBB) permeability.
  • In Vivo PK/PD : Plasma and brain tissue pharmacokinetics in rodents, with LC-MS/MS quantification .
  • MDR1-MDCK Assays : Transwell assays with Madin-Darby canine kidney cells expressing P-glycoprotein to assess efflux ratios .
    The compound’s bicyclic amine and trifluoromethyl groups enhance lipophilicity and BBB penetration, but ionization at physiological pH may reduce free fraction .

Advanced: How can contradictory data on α7 nAChR activation be resolved when comparing ligands with similar binding affinities?

Answer:
Discrepancies arise from differences in functional efficacy (e.g., full vs. partial agonism) or assay conditions. Resolution strategies include:

  • Cross-Platform Validation : Compare electrophysiology (ion flux), calcium imaging (intracellular signaling), and β-galactosidase reporter assays (receptor conformation) .
  • Kinetic Analysis : Use stopped-flow fluorimetry to measure binding/unbinding rates, as NS6740’s slow dissociation explains prolonged desensitization .
  • Structural Modeling : Molecular docking studies to identify interactions with key residues (e.g., Trp149 in the ligand-binding pocket) .

Advanced: What experimental approaches validate the compound’s analgesic-like properties without confounding locomotor effects?

Answer:
Analgesic efficacy is assessed using:

  • Inflammatory Pain Models : Intraplantar carrageenan or CFA injections in rodents, with von Frey filament testing for mechanical allodynia .
  • Control for Sedation : Parallel open-field or rotarod tests to exclude motor impairment .
  • Receptor Specificity : Co-administration of α7 nAChR antagonists (e.g., methyllycaconitine) to confirm target engagement .

Basic: How is the hydrochloride salt form characterized, and why is it critical for pharmacological studies?

Answer:
Salt formation enhances solubility and stability. Characterization includes:

  • X-ray Diffraction (XRD) : Confirms crystalline structure and counterion presence.
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperature and hygroscopicity.
  • Dissolution Testing : Solubility in saline or buffers (e.g., uses physiological saline for in vivo dosing) .
    The hydrochloride salt improves bioavailability for intraperitoneal or subcutaneous administration in preclinical models .

Advanced: How do researchers differentiate between allosteric modulation and orthosteric binding in mechanistic studies?

Answer:

  • Radioligand Displacement : Use of orthosteric (e.g., [³H]-MLA) vs. allosteric (e.g., [³H]-NS6740) probes in competitive binding assays.
  • Schild Analysis : Assess shifts in agonist dose-response curves with increasing antagonist concentrations.
  • Mutagenesis : Introduce point mutations (e.g., α7 nAChR L247T) to alter allosteric site accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.